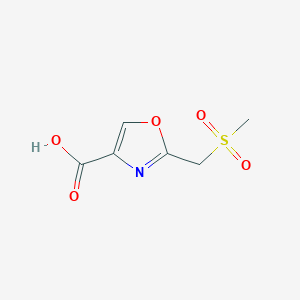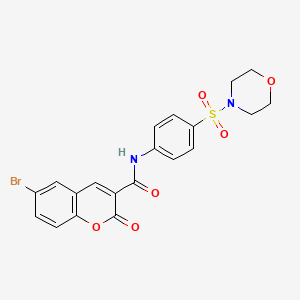
6-溴-N-(4-(吗啉磺酰基)苯基)-2-氧代-2H-色烯-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
科学研究应用
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving chromene derivatives.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.
作用机制
Target of Action
Similar compounds have been shown to target kinases , which are proteins that play a crucial role in cell signaling pathways.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (potentially kinases) to modulate their activity . This interaction could lead to changes in the signaling pathways within the cell, affecting cellular functions.
Biochemical Pathways
Given that similar compounds target kinases , it is likely that this compound could affect various signaling pathways within the cell, leading to downstream effects on cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The carboxylic acid group on the chromene ring is converted to an amide by reacting with an amine, such as 4-(morpholinosulfonyl)aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while oxidation and reduction can lead to different oxidation states of the chromene ring.
相似化合物的比较
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Another brominated compound with potential anticancer activity.
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives: Known for their anticancer, antiangiogenic, and antioxidant properties.
4-N-substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds are synthesized for their potential pharmacological activities, including as tyrosine kinase inhibitors.
The uniqueness of 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide lies in its specific substitution pattern and the presence of the morpholinosulfonyl group, which may confer distinct biological activities and pharmacokinetic properties.
属性
IUPAC Name |
6-bromo-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O6S/c21-14-1-6-18-13(11-14)12-17(20(25)29-18)19(24)22-15-2-4-16(5-3-15)30(26,27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHXSTRTTXRIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
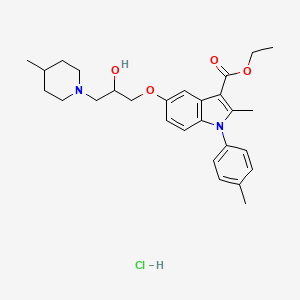
![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)
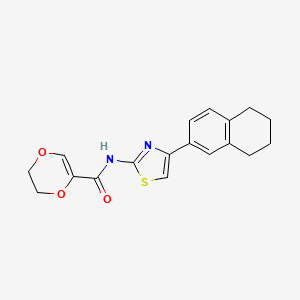
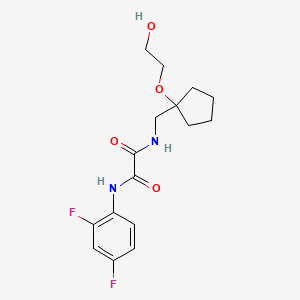
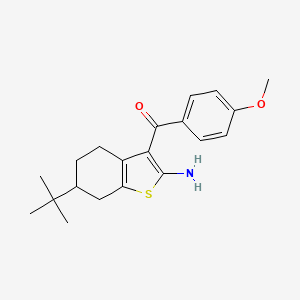
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)
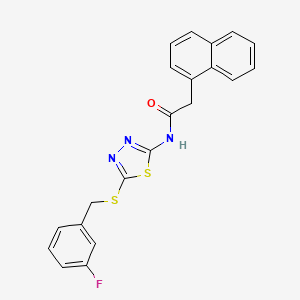
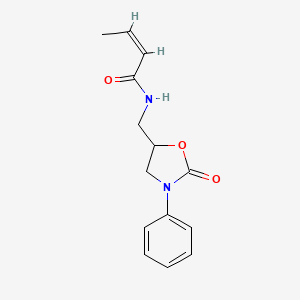
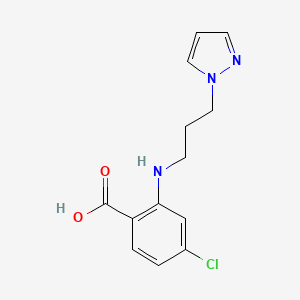
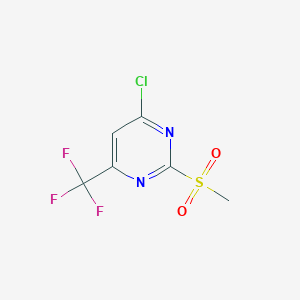
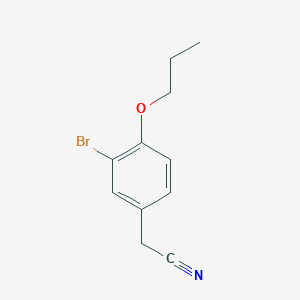
![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2536316.png)
